molecular formula C9H13LiSi B14699389 lithium;trimethyl(phenyl)silane CAS No. 17881-54-8

lithium;trimethyl(phenyl)silane

Cat. No.: B14699389
CAS No.: 17881-54-8
M. Wt: 156.3 g/mol
InChI Key: XFNZQRDQBBOCDL-UHFFFAOYSA-N
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Description

Lithium;trimethyl(phenyl)silane is an organosilicon compound with the molecular formula C9H14SiLi It is a derivative of trimethyl(phenyl)silane, where a lithium atom is bonded to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;trimethyl(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(phenyl)silane with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction can be represented as follows:

C6H5Si(CH3)3+nBuLiC6H5Si(CH3)3Li+nBuHC_6H_5Si(CH_3)_3 + n-BuLi \rightarrow C_6H_5Si(CH_3)_3Li + n-BuH C6​H5​Si(CH3​)3​+n−BuLi→C6​H5​Si(CH3​)3​Li+n−BuH

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;trimethyl(phenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Silanols (C6H5Si(CH3)3OH) or siloxanes ((C6H5Si(CH3)3)2O).

    Reduction: Various reduced organosilicon compounds.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Lithium;trimethyl(phenyl)silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of lithium;trimethyl(phenyl)silane involves the reactivity of the lithium-silicon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenyl)silane: Lacks the lithium atom, making it less reactive.

    Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-lithium bond.

    Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a central silicon atom.

Uniqueness

Lithium;trimethyl(phenyl)silane is unique due to the presence of the lithium atom, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds that lack the lithium atom.

Properties

CAS No.

17881-54-8

Molecular Formula

C9H13LiSi

Molecular Weight

156.3 g/mol

IUPAC Name

lithium;trimethyl(phenyl)silane

InChI

InChI=1S/C9H13Si.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1

InChI Key

XFNZQRDQBBOCDL-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)C1=CC=[C-]C=C1

Origin of Product

United States

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